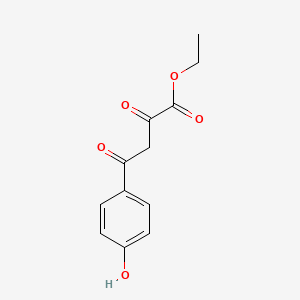

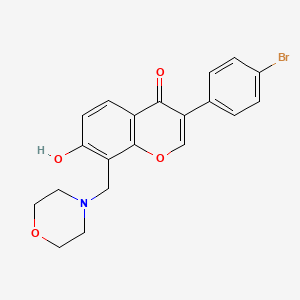

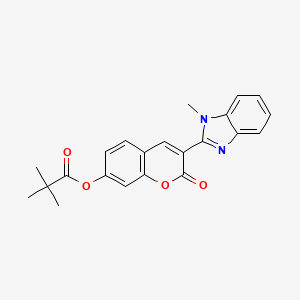

![molecular formula C17H21BrN4O B2980303 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one CAS No. 2079886-19-2](/img/structure/B2980303.png)

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé a une formule moléculaire de C17H21BrN4O et un poids moléculaire de 377,28 g/mol . Il est principalement utilisé dans la recherche scientifique pour étudier les effets de l'inhibition du domaine bromodomaine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK4028 implique la préparation d'une structure de base pyridazinone, suivie de l'introduction d'un atome de brome et de la fixation d'une partie pipéridine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyridazinone : Le noyau pyridazinone est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Bromation : L'introduction de l'atome de brome est réalisée à l'aide d'agents bromants tels que le N-bromosuccinimide (NBS) dans des conditions contrôlées.

Fixation de la partie pipéridine : La partie pipéridine est fixée par une réaction de substitution nucléophile utilisant des dérivés de pipéridine appropriés

Méthodes de production industrielle

La production industrielle de GSK4028 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures de contrôle qualité rigoureuses afin de garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

GSK4028 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de nucléophiles tels que des amines ou des thiols

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Amines, thiols et autres nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déhalogénés .

Applications de la recherche scientifique

GSK4028 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses applications, citons :

Chimie : Utilisé comme sonde chimique pour étudier l'inhibition du domaine bromodomaine et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des essais cellulaires pour étudier le rôle des domaines bromodomaines dans la régulation des gènes et les interactions protéiques.

Médecine : Utilisé dans la découverte et le développement de médicaments pour identifier des cibles thérapeutiques potentielles pour des maladies telles que le cancer et les troubles inflammatoires.

Industrie : Appliqué au développement de nouveaux matériaux et de nouveaux procédés chimiques

Mécanisme d'action

GSK4028 exerce ses effets en inhibant le domaine bromodomaine PCAF/GCN5. Le composé se lie au domaine bromodomaine, l'empêchant d'interagir avec les résidus de lysine acétylés sur les protéines histones. Cette inhibition perturbe la fonction normale du domaine bromodomaine, entraînant des modifications de l'expression des gènes et des processus cellulaires .

Applications De Recherche Scientifique

GSK4028 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Chemistry: Used as a chemical probe to study bromodomain inhibition and its effects on various biochemical pathways.

Biology: Employed in cellular assays to investigate the role of bromodomains in gene regulation and protein interactions.

Medicine: Utilized in drug discovery and development to identify potential therapeutic targets for diseases such as cancer and inflammatory disorders.

Industry: Applied in the development of new materials and chemical processes

Mécanisme D'action

GSK4028 exerts its effects by inhibiting the PCAF/GCN5 bromodomain. The compound binds to the bromodomain, preventing it from interacting with acetylated lysine residues on histone proteins. This inhibition disrupts the normal function of the bromodomain, leading to changes in gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK4027 : L'énantiomère actif de GSK4028, qui est un puissant inhibiteur du domaine bromodomaine PCAF/GCN5.

Inhibiteurs de BRD4 : Composés tels que JQ1 qui ciblent la famille des protéines bromodomaine et extra-terminale (BET).

Inhibiteurs de GCN5 : Autres inhibiteurs qui ciblent spécifiquement le domaine bromodomaine GCN5

Unicité

GSK4028 est unique en ce qu'il sert de contrôle négatif énantiomérique pour GSK4027. Cela permet aux chercheurs de distinguer les effets spécifiques de l'inhibition du domaine bromodomaine des effets non spécifiques. De plus, GSK4028 démontre une sélectivité envers BRD4 BD1 et BRD9, ce qui en fait un outil précieux pour étudier la spécificité des inhibiteurs du domaine bromodomaine .

Propriétés

IUPAC Name |

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAFGXCWAWRULT-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

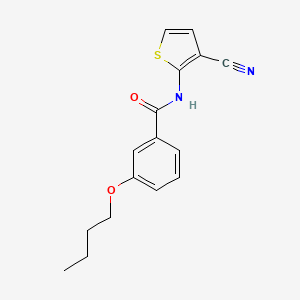

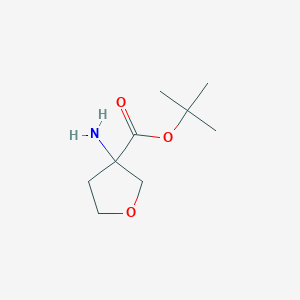

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)

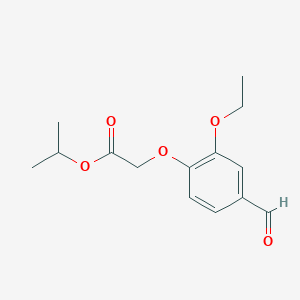

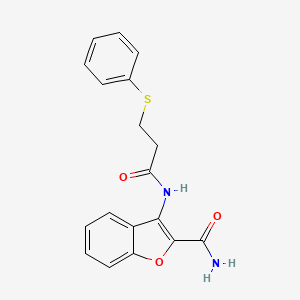

![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)

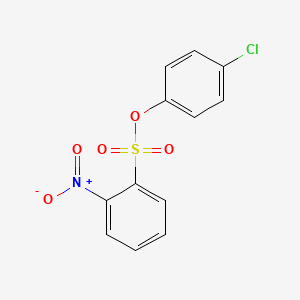

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

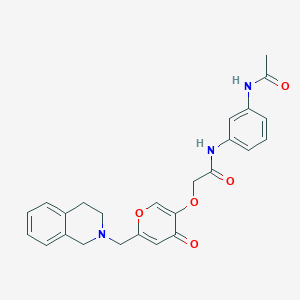

![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)